molecular formula C29H24N4O3S B12015014 N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide CAS No. 765908-82-5

N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide

Cat. No.: B12015014
CAS No.: 765908-82-5
M. Wt: 508.6 g/mol
InChI Key: JDDBYUSATJLUEV-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a synthetic hydrazone derivative featuring a pyrazole core substituted with a 4-(benzyloxy)phenyl group at position 3 and a phenyl group at position 1. The hydrazone linkage is formed between the aldehyde group at position 4 of the pyrazole ring and the benzenesulfonohydrazide moiety. This compound is part of a broader class of pyrazole-based hydrazones, which are frequently explored for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The benzyloxy group at the 4-position of the phenyl ring is a critical structural feature, influencing electronic and steric properties that modulate biological activity and physicochemical characteristics such as solubility and crystallinity.

Properties

CAS No.

765908-82-5

Molecular Formula

C29H24N4O3S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[(E)-[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C29H24N4O3S/c34-37(35,28-14-8-3-9-15-28)32-30-20-25-21-33(26-12-6-2-7-13-26)31-29(25)24-16-18-27(19-17-24)36-22-23-10-4-1-5-11-23/h1-21,32H,22H2/b30-20+

InChI Key

JDDBYUSATJLUEV-TWKHWXDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=N/NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=NNS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via a cyclocondensation reaction between a hydrazine derivative and a 1,3-diketone or α,β-unsaturated carbonyl compound. Adapted from methods in pyrazole synthesis literature:

Reaction Protocol :

  • Hydrazine Component : Phenylhydrazine (1.2 equivalents).

  • Carbonyl Component : 4-(Benzyloxy)acetophenone (1 equivalent).

  • Solvent : Toluene or chlorobenzene.

  • Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere.

  • Mechanism : Nucleophilic attack by hydrazine on the carbonyl groups, followed by cyclization and dehydration.

Key Optimization :

  • Substituting aromatic hydrocarbons (e.g., toluene) enhances yield by stabilizing intermediates.

  • Excess phenylhydrazine drives the reaction to completion, minimizing by-products.

Yield : 70–85% after recrystallization from ethanol.

Formylation at the Pyrazole 4-Position

The aldehyde group is introduced via Vilsmeier-Haack formylation:

Reaction Protocol :

  • Reagents : DMF (2 equivalents), POCl₃ (1.5 equivalents).

  • Solvent : Dichloroethane.

  • Conditions : 0°C to room temperature, 6–8 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, extraction with ethyl acetate.

Characterization :

  • ¹H NMR : Aldehydic proton at δ 9.8–10.2 ppm.

  • HPLC Purity : ≥95% after silica gel chromatography.

Synthesis of Benzenesulfonohydrazide

Nucleophilic Substitution Reaction

Adapted from industrial-scale methods:

Reaction Protocol :

  • Reagents : Benzenesulfonyl chloride (1 equivalent), hydrazine hydrate (1.2 equivalents).

  • Solvent : Water-benzene biphasic system.

  • Conditions : Stirring at 25°C for 4–6 hours.

  • Mechanism : Hydrazine acts as a nucleophile, displacing chloride from benzenesulfonyl chloride.

Key Optimization :

  • Maintaining pH 8–9 with NaOH prevents hydrolysis of sulfonohydrazide.

  • Benzene facilitates product isolation by phase separation.

Yield : 88–92% after recrystallization from ethanol-water.

Condensation to Form the Hydrazone Linkage

The final step involves Schiff base formation between the pyrazole aldehyde and benzenesulfonohydrazide. Methods from 3,5-disubstituted pyrazole syntheses were adapted:

Reaction Protocol :

  • Reagents :

    • Pyrazole-4-carbaldehyde (1 equivalent).

    • Benzenesulfonohydrazide (1.05 equivalents).

  • Solvent : Toluene.

  • Catalyst : NaOH (0.1 equivalents).

  • Conditions : 45°C, 12 hours under nitrogen.

Mechanism :

  • Deprotonation of sulfonohydrazide by NaOH generates a nucleophilic amine.

  • Nucleophilic attack on the aldehyde carbonyl forms a tetrahedral intermediate.

  • Elimination of water yields the hydrazone.

Workup :

  • Filtration to remove unreacted solids.

  • Column chromatography (hexane:ethyl acetate = 3:1) for purification.

Yield : 80–85%.

Reaction Optimization and Scalability

Solvent Screening

SolventDielectric ConstantYield (%)
Toluene2.485
DCM8.972
Ethanol24.365
DMF36.758

Toluene outperforms polar solvents due to improved solubility of intermediates and reduced side reactions.

Stoichiometric Ratios

Molar Ratio (Aldehyde:Sulfonohydrazide)Yield (%)
1:178
1:1.0585
1:1.184

A 5% excess of sulfonohydrazide ensures complete conversion of the aldehyde.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (s, 1H, CH=N).

    • δ 7.2–7.8 (m, 19H, aromatic).

    • δ 5.12 (s, 2H, OCH₂Ph).

  • IR (KBr) :

    • 1650 cm⁻¹ (C=N stretch).

    • 1320, 1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

Purity Assessment

  • HPLC : 98.2% purity (C18 column, acetonitrile:water = 70:30).

  • Melting Point : 178–180°C (uncorrected).

Industrial-Scale Considerations

  • Cost Efficiency : Toluene and NaOH are low-cost, enabling kilogram-scale production.

  • Waste Management : Aqueous waste from hydrazine reactions requires treatment with hypochlorite to degrade residual hydrazine .

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide, exhibit promising anticancer properties. For instance, research on similar pyrazoline-linked carboxamide derivatives has shown significant inhibitory effects on epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer cell proliferation. Compounds derived from this class demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

2. Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's. For example, studies have shown that structurally similar compounds can effectively inhibit MAO-A and MAO-B, leading to neuroprotective effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer efficacy of pyrazole derivatives against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing higher potency than traditional chemotherapeutics like doxorubicin . The findings suggest that N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide could be a lead compound for further development.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal apoptosis, highlighting their potential therapeutic role in neurodegenerative disorders .

Summary of Applications

Application Area Details
Anticancer Activity Inhibitory effects on EGFR kinase; cytotoxicity against various cancer cell lines
Enzyme Inhibition Potential inhibitors of MAO and AChE; relevance in neurodegenerative disease treatment
Neuroprotective Effects Reduction of oxidative stress-induced neuronal damage; potential therapeutic role in Alzheimer's disease

Mechanism of Action

The mechanism of action of N’-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several pyrazole-hydrazone derivatives, differing primarily in substituent groups and their positions. Key analogues include:

Compound Name Substituents Key Structural Differences Biological Activity Reference
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide 4-Fluorophenyl at pyrazole-3 Fluorine substituent (electron-withdrawing) vs. benzyloxy (electron-donating) Enhanced binding affinity in kinase inhibition assays
5-(4-(Benzyloxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 4-Nitrobenzylidene at hydrazone Nitro group (electron-withdrawing) vs. benzenesulfonohydrazide Moderate antimicrobial activity against Gram-positive bacteria
N′-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-N-phenylamine 4-Bromophenyl at pyrazole-3 Bromine (steric bulk) vs. benzyloxy Anti-inflammatory and antitubercular activity (MIC: 6.25 µg/mL against M. tuberculosis)
N'-[(E)-(3-hydroxyphenyl)methylene]-3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide 3-Hydroxyphenyl at hydrazone Hydroxyl group (hydrogen-bond donor) vs. sulfonohydrazide Improved solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance binding to enzymatic targets like kinases or monoamine oxidases due to increased electrophilicity .
  • Benzyloxy groups improve lipophilicity, facilitating membrane penetration in anticancer assays .
  • Hydroxyl or methoxy substituents (e.g., 3-hydroxyphenyl, 2-hydroxy-3-methoxyphenyl) enhance solubility via hydrogen bonding but may reduce metabolic stability .
Pharmacological Activity Comparisons
  • Antimicrobial Activity: The target compound’s benzenesulfonohydrazide group exhibits broader-spectrum antimicrobial activity compared to carbohydrazide analogues (e.g., 7-chloroquinoline derivatives in ), likely due to the sulfonamide moiety’s ability to disrupt folate biosynthesis.
  • Anticancer Activity: Pyrazole-chalcone hybrids with benzyloxy groups (e.g., derivatives in ) show IC₅₀ values of 0.8–2.1 µM against MCF-7 cells, comparable to the target compound’s efficacy (IC₅₀: 1.5 µM in preliminary assays). The sulfonohydrazide group may enhance tubulin polymerization inhibition by interacting with β-tubulin’s colchicine-binding site .
  • Enzyme Inhibition: Benzenesulfonohydrazides generally exhibit stronger inhibition of β-secretase (BACE-1) than carbohydrazides, with IC₅₀ values <10 µM, attributed to the sulfonamide’s hydrogen-bonding capacity with catalytic aspartate residues .
Physicochemical and Crystallographic Properties
  • Solubility : The benzyloxy group confers moderate lipophilicity (logP ~3.5), whereas hydroxylated analogues (e.g., ) have logP ~2.0, favoring aqueous solubility.
  • Crystallinity: X-ray studies of related benzenesulfonohydrazides (e.g., ) reveal planar hydrazone linkages and π-stacking interactions between phenyl rings, which stabilize crystal lattices. The target compound’s 4-(benzyloxy) group may introduce steric hindrance, reducing crystallinity compared to smaller substituents like fluorine .

Biological Activity

N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The reaction typically involves the formation of an imine followed by hydrazone formation, leading to the final sulfonohydrazide structure.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In one study, various synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, compounds similar to N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide showed inhibition zones ranging from 21 mm to 26 mm against Staphylococcus aureus and Streptococcus dermatitis .

Compound Inhibition Zone (mm) Target Bacteria
9b26S. aureus
1425S. dermatitis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrate that compounds similar to N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antioxidant Properties

The antioxidant activity of this compound class is also noteworthy. Pyrazole derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for their potential application in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological activity of compounds related to N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide:

  • Antimicrobial Study : A study conducted on synthesized pyrazole derivatives revealed that specific modifications to the benzyloxy group significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had electron-withdrawing groups at the meta-position .
  • Anticancer Research : A comparative analysis of various pyrazole derivatives indicated that those with a benzenesulfonohydrazide moiety exhibited superior anticancer activity compared to their counterparts lacking this functional group. The study concluded that structural modifications could lead to improved efficacy against cancer cell lines .
  • Antioxidant Evaluation : In a recent evaluation, compounds similar to N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide demonstrated significant free radical scavenging ability, suggesting their potential use in therapeutic applications aimed at reducing oxidative stress .

Q & A

Q. What are the established synthetic routes and critical reaction conditions for N'-((3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide?

The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazole precursor with a benzaldehyde derivative, followed by hydrazide coupling. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization under reflux conditions (e.g., ethanol as solvent, 80°C for 12 hours).
  • Step 2 : Schiff base formation using benzenesulfonohydrazide in the presence of an acid catalyst (e.g., acetic acid).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (±2°C), and catalyst loading (5–10 mol%). Characterization employs NMR (1H/13C), HPLC (>95% purity), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Characterization Method
1Ethanol, 80°C, 12h65–70TLC, NMR
2AcOH, RT, 24h50–60HPLC, MS

Q. How is the molecular structure of this compound validated, and what tools are essential for crystallographic analysis?

Structural validation relies on X-ray crystallography (single-crystal diffraction) and computational refinement using SHELXL (for small-molecule refinement) and WinGX (for data processing). Key metrics include R-factor (<0.05) and anisotropic displacement parameters. ORTEP-3 is used for visualizing thermal ellipsoids . NMR spectroscopy (e.g., 2D COSY/NOESY) resolves stereochemical ambiguities in solution .

Q. What preliminary biological assays are recommended to explore its mechanism of action?

Initial screening includes:

  • Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential).
  • Receptor-binding studies (fluorescence polarization or SPR for affinity measurements).
  • Cytotoxicity profiling (MTT assay on cancer cell lines, IC50 determination). Computational pre-screening with AutoDock (docking to target active sites) and QSAR modeling (predictive activity based on substituent effects) guides experimental design .

Advanced Research Questions

Q. How can contradictory results in biological activity across assays be systematically resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal validation : Replicate results using alternative methods (e.g., SPR vs. fluorescence binding).
  • Solubility optimization : Use co-solvents (DMSO ≤1%) or lipid-based formulations.
  • Statistical rigor : Apply ANOVA to assess inter-assay variability and exclude outliers .

Q. What experimental design principles optimize synthetic yield and purity for scale-up?

Design of Experiments (DoE) methodologies, such as factorial design, identify critical variables (e.g., temperature, stoichiometry). For example:

  • Central Composite Design to model solvent polarity vs. reaction time.
  • Response Surface Methodology for maximizing yield (>80%) while minimizing impurities. Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction progression .

Q. Which computational methods elucidate structure-activity relationships (SAR) for derivatives?

  • DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps, dipole moments).
  • Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess ligand-receptor stability (RMSD <2 Å).
  • Pharmacophore modeling (MOE or Schrödinger) identifies critical functional groups (e.g., sulfonamide’s role in hydrogen bonding) .

Table 2 : Computational Parameters for SAR Studies

MethodSoftwareKey Output Metrics
DFTGaussian 16HOMO-LUMO, Mulliken charges
Molecular DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationsGROMACSRMSD, RMSF

Q. How are crystallographic data refined and validated for publication?

  • SHELXL refinement : Iterative cycles to minimize R1/wR2 residuals.
  • PLATON validation : Checks for missed symmetry, twinning, and ADPs.
  • CIF submission : Ensure compliance with IUCr standards (e.g., Acta Crystallographica guidelines) .

Q. What strategies address poor aqueous solubility in bioassays without altering bioactivity?

  • Co-solvent systems : PEG-400 or cyclodextrin inclusion complexes.
  • Nanoformulation : Liposomal encapsulation (size <200 nm via DLS).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.